molecular formula C20H17NO7 B2632316 methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate CAS No. 717857-91-5

methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate

Cat. No.: B2632316
CAS No.: 717857-91-5
M. Wt: 383.356
InChI Key: QSXXMJDCILMWLI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoate ester group, two methoxy groups, and a chromene amide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Amide Group: The amide group can be introduced by reacting the chromene derivative with an appropriate amine under amide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Methoxylation: The methoxy groups can be introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.

    Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene and benzoate moieties, potentially converting them to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate involves its interaction with various molecular targets. The chromene moiety can intercalate with DNA, inhibiting the replication of cancer cells. The methoxy groups may enhance its lipophilicity, facilitating its passage through cell membranes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-oxo-2H-chromene-3-carboxylate
  • 4-methyl-7-hydroxycoumarin
  • 7-diethylamino-4-methylcoumarin

Uniqueness

Methyl 4,5-dimethoxy-2-(2-oxo-2H-chromene-3-amido)benzoate stands out due to its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both methoxy and amide groups enhances its versatility in chemical reactions and its potential for biological activity.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(2-oxochromene-3-carbonyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO7/c1-25-16-9-12(19(23)27-3)14(10-17(16)26-2)21-18(22)13-8-11-6-4-5-7-15(11)28-20(13)24/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXXMJDCILMWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=CC=CC=C3OC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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